4-Fluorobenzylsulfonylacetonitrile
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Overview
Description
4-Fluorobenzylsulfonylacetonitrile is an organic compound with the molecular formula C9H8FNO2S. It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a sulfonylacetonitrile moiety.
Preparation Methods
The synthesis of 4-Fluorobenzylsulfonylacetonitrile typically involves the reaction of 4-fluorobenzyl chloride with sodium sulfonylacetonitrile under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-Fluorobenzylsulfonylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their biological activity and potential therapeutic applications.
Medicine: It is explored for its role in drug design, particularly in the development of inhibitors for specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-Fluorobenzylsulfonylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with its targets, thereby increasing its potency and selectivity. The sulfonylacetonitrile moiety plays a crucial role in the compound’s reactivity and stability .
Comparison with Similar Compounds
4-Fluorobenzylsulfonylacetonitrile can be compared with other similar compounds, such as:
4-Fluorobenzylamine: This compound shares the fluorobenzyl group but lacks the sulfonylacetonitrile moiety, resulting in different chemical properties and applications.
Benzylsulfonylacetonitrile: This compound lacks the fluorine atom, which affects its reactivity and biological activity.
4-Fluorobenzylsulfonylchloride: This compound has a sulfonyl chloride group instead of a sulfonylacetonitrile group, leading to different reactivity patterns
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S/c10-9-3-1-8(2-4-9)7-14(12,13)6-5-11/h1-4H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEHAEXXALJLQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371970 |
Source
|
Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-84-3 |
Source
|
Record name | 2-[[(4-Fluorophenyl)methyl]sulfonyl]acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(4-Fluorophenyl)methanesulfonyl]acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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